REACTION_SMILES
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[Cl:12][CH2:13][Cl:14].[S:1]([NH2:2])([O:3][CH2:4][CH2:5][CH:6]([CH2:7][CH3:8])[CH3:9])(=[O:10])=[O:11]>>[S:1]1(=[O:10])(=[O:11])[NH:2][C:6]([CH2:7][CH3:8])([CH3:9])[CH2:5][CH2:4][O:3]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCC(C)CCOS(N)(=O)=O
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Name
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Type
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product
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Smiles
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CCC1(C)CCOS(=O)(=O)N1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |